Disodium 1,1'-iminobis(ethanesulphinate)

Description

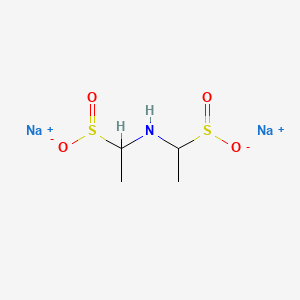

Disodium 1,1'-iminobis(ethanesulphinate) (CAS: 84195-71-1) is a sodium salt of a sulfinic acid derivative with the molecular formula C₄H₉NNa₂O₄S₂. It features an imino (-NH-) bridge linking two ethanesulfinate groups, each containing a sulfinic acid (SO₂⁻) moiety. This compound is utilized in industrial and chemical research applications, particularly in contexts requiring sulfur-based reducing agents or stabilizers. Its structure grants it unique redox properties, making it relevant for specialized synthesis or stabilization processes .

Properties

CAS No. |

84195-71-1 |

|---|---|

Molecular Formula |

C4H9NNa2O4S2 |

Molecular Weight |

245.2 g/mol |

IUPAC Name |

disodium;1-(1-sulfinatoethylamino)ethanesulfinate |

InChI |

InChI=1S/C4H11NO4S2.2Na/c1-3(10(6)7)5-4(2)11(8)9;;/h3-5H,1-2H3,(H,6,7)(H,8,9);;/q;2*+1/p-2 |

InChI Key |

NHHRUZPQWSHQCJ-UHFFFAOYSA-L |

Canonical SMILES |

CC(NC(C)S(=O)[O-])S(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 1,1’-iminobis(ethanesulphinate) typically involves the reaction of ethanesulfinic acid with sodium hydroxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

C2H5SO2H+NaOH→C2H5SO2Na+H2O

Industrial Production Methods

In industrial settings, the production of disodium 1,1’-iminobis(ethanesulphinate) involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through crystallization or other separation techniques to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Disodium 1,1’-iminobis(ethanesulphinate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: It can be reduced to form ethanesulfinic acid.

Substitution: The compound can participate in substitution reactions where the sulfinic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of a catalyst or under specific pH conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Ethanesulfinic acid.

Substitution: Various substituted ethanesulfinic acid derivatives.

Scientific Research Applications

Disodium 1,1’-iminobis(ethanesulphinate) has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of disodium 1,1’-iminobis(ethanesulphinate) involves its interaction with specific molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules and thereby altering their chemical structure and activity. It can also form complexes with metal ions, influencing various biochemical and industrial processes.

Comparison with Similar Compounds

Disodium 3,4-dideoxy-2,5-dithio-erythro-hexarate (CAS: 102814-07-3)

- Molecular Formula : C₆H₈Na₂O₄S₂

- Key Features: A six-carbon backbone with two thiol (-SH) groups and two carboxylate (-COO⁻) groups. Exhibits chelating properties due to sulfur and oxygen donor atoms, unlike the sulfinic acid groups in the target compound. Applications: Potential use in metal ion sequestration or as a ligand in coordination chemistry .

Disodium L-Cystine (CAS: 64704-23-0)

- Molecular Formula : C₆H₁₀N₂Na₂O₄S₂

- Key Features: Derived from the amino acid L-cystine, containing a disulfide (-S-S-) bond and two amine (-NH₂) groups. Unlike the sulfinic acid moieties in the target compound, disodium L-cystine is redox-active via disulfide bond cleavage. Applications: Used in biochemical research, pharmaceuticals, and as a dietary supplement .

Disodium 1,1'-iminobis(ethanesulphonate) (CAS: 84195-69-7)

- Molecular Formula : C₄H₁₀NNa₂O₆S₂

- Key Features :

Comparative Analysis Table

Research Findings and Distinctions

- Redox Activity: Disodium 1,1'-iminobis(ethanesulphinate) acts as a mild reducing agent due to its sulfinic acid groups, whereas disodium L-cystine participates in disulfide bond formation/breakage, critical in protein folding .

- Acidity and Solubility : The sulfonate variant (CAS: 84195-69-7) is more acidic and water-soluble than its sulfinate counterpart, impacting its utility in pH-sensitive applications .

- Structural Rigidity : The hexaric acid derivative (CAS: 102814-07-3) offers a longer carbon chain, enhancing its metal-binding capacity compared to the shorter-chain target compound .

Biological Activity

Disodium 1,1'-iminobis(ethanesulphinate), also known as disodium iminodisuccinate, is a compound that has garnered attention for its diverse biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

Disodium 1,1'-iminobis(ethanesulphinate) has the following chemical characteristics:

| Property | Details |

|---|---|

| CAS Number | 139-07-1 |

| Molecular Formula | C4H6NNa2O4S2 |

| Molecular Weight | 214.22 g/mol |

| IUPAC Name | Disodium 2-(sulfanylmethyl)-2-oxoacetate |

| Solubility | Soluble in water |

Disodium 1,1'-iminobis(ethanesulphinate) primarily acts as a chelating agent, binding metal ions and thereby modulating various biochemical pathways. Its ability to interact with metal ions can influence oxidative stress and inflammation processes in biological systems.

Biological Activities

The biological activities of Disodium 1,1'-iminobis(ethanesulphinate) include:

- Antioxidant Activity : The compound has been shown to exhibit significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells, which is crucial for protecting cellular components from damage.

- Anti-inflammatory Effects : Research indicates that Disodium 1,1'-iminobis(ethanesulphinate) may inhibit pro-inflammatory cytokines, thus playing a potential role in the management of inflammatory diseases.

- Metal Chelation : By chelating metal ions such as iron and copper, it can prevent the Fenton reaction that generates reactive oxygen species (ROS), further contributing to its antioxidant effects.

Research Findings

Several studies have investigated the biological effects of Disodium 1,1'-iminobis(ethanesulphinate):

- Antioxidant Studies : In vitro studies demonstrated that the compound effectively reduced lipid peroxidation in cell membranes, indicating its potential role in protecting against oxidative damage .

- Cell Culture Experiments : Research involving human cell lines showed that treatment with Disodium 1,1'-iminobis(ethanesulphinate) resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6 .

- Animal Studies : In animal models of arthritis, administration of the compound led to reduced joint swelling and pain, suggesting its therapeutic potential in chronic inflammatory conditions .

Case Studies

- A study conducted on diabetic rats indicated that administration of Disodium 1,1'-iminobis(ethanesulphinate) improved glycemic control and reduced oxidative stress markers compared to untreated controls. This study highlights its potential application in metabolic disorders .

- Another case study focused on patients with chronic inflammatory diseases showed promising results when incorporating this compound into their treatment regimen, leading to improved clinical outcomes and reduced reliance on anti-inflammatory medications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.